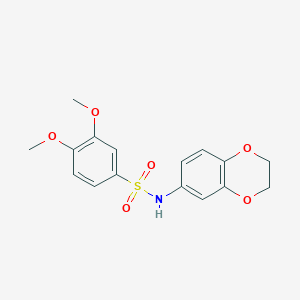![molecular formula C22H27N3O4S B3445110 1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445110.png)
1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, commonly known as EPAC, is a potent and selective inhibitor of the cyclic AMP-responsive guanine nucleotide exchange factor (cAMP-GEF) EPAC1. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
EPAC acts as a selective inhibitor of the 1-[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide EPAC1, which plays a critical role in various cellular processes, such as cell proliferation, migration, and differentiation. By inhibiting EPAC1, EPAC disrupts cAMP signaling pathways, leading to downstream effects on various cellular processes. EPAC has also been shown to modulate the activity of various ion channels and receptors, further contributing to its physiological effects.
Biochemical and Physiological Effects:
EPAC has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, EPAC has been shown to inhibit cell proliferation and migration, induce apoptosis, and enhance the efficacy of chemotherapy. In cardiovascular cells, EPAC has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis. In neuronal cells, EPAC has been shown to enhance memory and learning, reduce anxiety and depression, and protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EPAC has several advantages for lab experiments, including its high purity, potency, and selectivity. EPAC is also relatively easy to synthesize and modify, making it a versatile tool for studying cAMP signaling pathways. However, EPAC also has some limitations, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Zukünftige Richtungen
There are several future directions for EPAC research, including the development of more potent and selective EPAC inhibitors, the identification of novel EPAC downstream effectors, and the validation of EPAC as a therapeutic target in various diseases. The use of EPAC as a tool for studying cAMP signaling pathways is also likely to continue to expand, as researchers seek to understand the complex and dynamic nature of these pathways in various cellular contexts.
Wissenschaftliche Forschungsanwendungen
EPAC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, EPAC has been shown to inhibit cancer cell proliferation and migration, induce apoptosis, and enhance the efficacy of chemotherapy. In cardiovascular research, EPAC has been shown to improve cardiac function, reduce inflammation, and prevent atherosclerosis. In neurological research, EPAC has been shown to enhance memory and learning, reduce anxiety and depression, and protect against neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-2-ethylanilino]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-2-17-8-6-7-11-20(17)25(30(28,29)19-9-4-3-5-10-19)16-21(26)24-14-12-18(13-15-24)22(23)27/h3-11,18H,2,12-16H2,1H3,(H2,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPQBIYICKKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3445027.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B3445032.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3445036.png)
![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3445039.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3445054.png)
![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3445061.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3445066.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B3445074.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3445081.png)
![N-allyl-N'-(4-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3445095.png)

![1-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}-4-piperidinecarboxamide](/img/structure/B3445113.png)
![1-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445114.png)
